3-Ethyl-1,4-diphenylazetidin-2-one
Description
Foundational Significance of the Azetidin-2-one (B1220530) Core in Heterocyclic Chemistry
The azetidin-2-one, commonly known as the β-lactam ring, is a four-membered cyclic amide. beilstein-journals.org Its significance in chemistry stems from two primary aspects: its inherent ring strain and its prevalence in a class of life-saving antibiotics. nih.gov The strained nature of the four-membered ring makes it susceptible to nucleophilic attack and ring-opening, a reactivity that is not only crucial for its biological activity but also renders it a versatile intermediate, or synthon, in organic synthesis. beilstein-journals.orgbeilstein-journals.org Chemists have utilized the β-lactam as a powerful building block for constructing a diverse array of complex organic molecules, including amino acids, peptides, and other heterocyclic systems. beilstein-journals.org The ability to selectively cleave bonds within the strained ring provides a strategic advantage in stereocontrolled synthesis. beilstein-journals.org
Evolution of Synthetic Strategies for Azetidin-2-ones
The synthesis of the azetidin-2-one ring has been a subject of intense study since the elucidation of the structure of penicillin. nih.govwikipedia.org Historically, a variety of methods have been developed, with the Staudinger ketene-imine cycloaddition being one of the most prominent and widely utilized. wikipedia.org Discovered by Hermann Staudinger in 1907, this [2+2] cycloaddition involves the reaction of a ketene (B1206846) with an imine to form the β-lactam ring. wikipedia.orgorganic-chemistry.org Ketenes, which are often highly reactive and prone to polymerization, are typically generated in situ from more stable precursors like acyl chlorides in the presence of a tertiary amine. organic-chemistry.orgresearchgate.net
Other synthetic approaches include various cyclization reactions that form the ring by establishing the N1-C2, N1-C4, or C3-C4 bonds from acyclic precursors such as β-amino esters. researchgate.net Over the years, significant advancements have focused on achieving stereocontrol in these syntheses, as the biological activity of β-lactam compounds is often highly dependent on their stereochemistry. researchgate.net The development of catalytic, asymmetric methods represents a major leap forward, allowing for the enantioselective synthesis of chiral β-lactams. organic-chemistry.org
Contemporary Research Landscape for Monocyclic β-Lactams
While the initial and most famous application of β-lactams is in antibacterial agents like penicillins and cephalosporins, the contemporary research landscape for monocyclic β-lactams (azetidin-2-ones not fused to another ring) has expanded dramatically. researchgate.netdntb.gov.ua Scientists have discovered that by modifying the substituents at the N-1, C-3, and C-4 positions of the ring, a wide spectrum of pharmacological activities can be achieved. researchgate.net
Current research demonstrates that monocyclic β-lactams can act as potent inhibitors for a variety of enzymes beyond those involved in bacterial cell wall synthesis. researchgate.net This has led to the exploration of these compounds as potential anticancer, anti-inflammatory, antitubercular, and cholesterol absorption inhibitory agents. researchgate.netdntb.gov.ua For example, certain 1,4-diarylazetidin-2-one derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the versatility of the β-lactam scaffold in modern medicinal chemistry. researchgate.net This diversification underscores the enduring importance of the azetidin-2-one core as a privileged structure in the quest for new therapeutic agents. researchgate.net
Scope of Investigation: Focus on 3-Alkyl-1,4-diarylazetidin-2-ones and Related Structures
This investigation centers on the specific structural class of 3-alkyl-1,4-diarylazetidin-2-ones, exemplified by 3-Ethyl-1,4-diphenylazetidin-2-one . Compounds in this class feature an alkyl group at the C-3 position and aryl groups attached to the N-1 and C-4 positions of the β-lactam ring. The synthesis of such structures is typically achieved via the Staudinger cycloaddition.
A representative synthesis would involve the reaction of an appropriate imine, in this case, N-benzylideneaniline (an N,C-diaryl imine), with a ketene generated in situ. For the synthesis of This compound , the ketene required would be ethylketene, which can be generated from butanoyl chloride and a non-nucleophilic base like triethylamine. The imine nitrogen attacks the ketene carbonyl, forming a zwitterionic intermediate which then undergoes ring closure to yield the final β-lactam product. organic-chemistry.org The stereochemical outcome of this reaction (cis vs. trans isomers) is influenced by factors such as the substituents on both the imine and the ketene, as well as the reaction conditions. organic-chemistry.org
While detailed, peer-reviewed synthetic procedures and characterization data for This compound are not extensively documented in readily accessible literature, its properties can be inferred from data on analogous compounds.
Table 1: Physical and Chemical Properties of this compound (Note: The following data is compiled from chemical database entries and may not be derived from primary peer-reviewed research.)
| Property | Value |
| CAS Number | 39629-27-1 |
| Molecular Formula | C₁₇H₁₇NO |
| Molecular Weight | 251.32 g/mol |
| Boiling Point | 452.6°C at 760 mmHg |
| Density | 1.119 g/cm³ |
| Refractive Index | 1.589 |
| Flash Point | 217.4°C |
Structure
2D Structure
3D Structure
Properties
CAS No. |
39629-27-1 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-ethyl-1,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C17H17NO/c1-2-15-16(13-9-5-3-6-10-13)18(17(15)19)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 |
InChI Key |
VGNWNCUHBARGKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Strategic Methodologies for 3 Ethyl 1,4 Diphenylazetidin 2 One Synthesis
Classic Cycloaddition Protocols in Azetidin-2-one (B1220530) Formation
Cycloaddition reactions represent a powerful and convergent approach to the synthesis of the azetidin-2-one ring. The formation of two new bonds in a single or stepwise process allows for the rapid construction of this strained four-membered ring system.
The Staudinger Reaction: Mechanism and Scope for 3-Ethyl-1,4-diphenylazetidin-2-one Precursors
The Staudinger synthesis, or ketene-imine cycloaddition, stands as a cornerstone in β-lactam chemistry. wikipedia.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to furnish the corresponding azetidin-2-one. wikipedia.org The reaction is not to be confused with the Staudinger reaction or reduction, which converts azides to amines. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The mechanism is generally accepted to proceed through a two-step process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate which then undergoes ring closure. mdpi.comorganic-chemistry.org
Generation of Ketene Intermediates from Propionyl Chloride and Related Acyl Halides
A common and practical method for generating the necessary ketene intermediate for the synthesis of this compound is the dehydrohalogenation of propionyl chloride. nih.gov This is typically achieved by treating the acyl chloride with a tertiary amine, such as triethylamine, which acts as a base to remove a proton and eliminate a halide ion. mdpi.comnih.gov The resulting ethylketene is highly reactive and is generated in situ to be trapped by the imine. mdpi.com The rate-limiting step in such reactions is often the dehydrohalogenation of the acyl chloride to form the ketene. nih.gov
Alternative methods for ketene generation include the Wolff rearrangement of α-diazoketones, which can provide a slow, controlled release of the ketene, minimizing side reactions like dimerization. wikipedia.orgnih.gov
| Acyl Halide Precursor | Base/Reagent | Generated Ketene | Reference |
| Propionyl chloride | Triethylamine | Ethylketene | mdpi.com, nih.gov |
| α-diazoketones | Heat or light | Substituted ketenes | nih.gov, wikipedia.org |
| α-chlorodiphenylacetyl chloride | Zinc | Diphenylketene | nih.gov |
Reactivity of N,C-Diphenylimines in [2+2] Cycloadditions
The imine component, in this case, N,C-diphenylimine (also known as benzalaniline), plays a crucial role in the Staudinger cycloaddition. The nitrogen atom of the imine acts as the nucleophile in the initial attack on the ketene. mdpi.comorganic-chemistry.org The electronic nature of the substituents on the imine can significantly influence the reaction rate and the stereochemical outcome. Electron-donating groups on the N-phenyl ring can enhance the nucleophilicity of the imine nitrogen, potentially accelerating the initial addition step. Conversely, electron-withdrawing groups on the C-phenyl ring can influence the stability of the zwitterionic intermediate and the subsequent ring closure. The reaction of N,C-diphenylimines with ketenes generated from various precursors is a well-established method for the synthesis of polysubstituted β-lactams. mdpi.com
Diastereoselective Control in this compound Formation (cis/trans Selectivity)
The formation of this compound via the Staudinger reaction can lead to two diastereomers: the cis and trans isomers. The stereoselectivity of this cycloaddition is a subject of considerable study and is influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the reaction temperature. mdpi.comorganic-chemistry.org
The stereochemical outcome is determined by the competition between the direct conrotatory ring closure of the initially formed zwitterionic intermediate and its isomerization to a more stable conformer before cyclization. mdpi.com Direct ring closure generally leads to the cis-β-lactam. mdpi.comorganic-chemistry.org However, if the intermediate has a sufficient lifetime, rotation around the newly formed C-C single bond can occur, leading to the thermodynamically more stable trans-β-lactam. wikipedia.orgorganic-chemistry.org
Key factors influencing diastereoselectivity:
Ketene Substituents: Electron-donating groups on the ketene tend to favor the formation of cis products by accelerating the direct ring closure. organic-chemistry.org
Imine Substituents: Electron-withdrawing groups on the imine also promote cis selectivity. organic-chemistry.org
Reaction Conditions: Lower temperatures can favor the kinetically controlled cis product by minimizing the rate of isomerization of the zwitterionic intermediate. mdpi.com
| Factor | Influence on Selectivity | Predominant Isomer | Reference |
| Electron-donating ketene substituent | Accelerates direct ring closure | cis | organic-chemistry.org |
| Electron-withdrawing imine substituent | Accelerates direct ring closure | cis | organic-chemistry.org |
| Electron-withdrawing ketene substituent | Slows direct ring closure, allows isomerization | trans | organic-chemistry.org |
| Electron-donating imine substituent | Slows direct ring closure, allows isomerization | trans | organic-chemistry.org |
| Low reaction temperature | Favors kinetic product | cis | mdpi.com |
Alternative Cycloaddition Pathways for Azetidin-2-ones
While the Staudinger reaction is a primary method, other cycloaddition strategies exist for the synthesis of the azetidin-2-one core. acs.org These include:
[2+2] Cycloaddition of isocyanates and alkenes: This method can provide access to β-lactams, although it is less common for the specific substitution pattern of this compound.
Kinugasa Reaction: This reaction involves the cycloaddition of a nitrone with a terminal alkyne, often catalyzed by a copper(I) salt, to yield a β-lactam after rearrangement.
Photochemical [2+2] Cycloadditions: These reactions can be employed to form four-membered rings, including azetidines, often with high stereoselectivity. nih.govlibretexts.orgnih.gov The reaction of an imine with an alkene under photochemical conditions can lead to the formation of an azetidine. nih.gov
Metal-Catalyzed Approaches to Azetidin-2-one Scaffolds
In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex molecules, including azetidin-2-ones. These methods can offer advantages in terms of efficiency, selectivity, and functional group tolerance.
For the synthesis of azetidin-2-one scaffolds, various metal catalysts have been explored. For instance, rhodium-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines has been reported for the synthesis of β-lactams. organic-chemistry.org Copper-catalyzed [3+1] cycloadditions have been used to access tetrasubstituted 2-azetines, which are precursors to β-lactams. nih.gov Furthermore, gold-catalyzed intermolecular oxidation of alkynes has been shown to produce azetidin-3-ones, which are structural isomers of the target compound. nih.gov Palladium-catalyzed cascade reactions involving the cyclocarbopalladation of propargylic amides have also been developed for the synthesis of related isoquinolinone structures. beilstein-journals.org While direct metal-catalyzed synthesis of this compound is not extensively documented, these examples highlight the potential of metal catalysis in constructing the core azetidinone ring with various substitution patterns.
| Metal Catalyst | Reaction Type | Resulting Scaffold | Reference |
| Rhodium(I) | Oxygenative [2+2] Cycloaddition | β-Lactams | organic-chemistry.org |
| Copper(I) | [3+1] Cycloaddition | 2-Azetines | nih.gov |
| Gold(I) | Intermolecular Oxidation of Alkynes | Azetidin-3-ones | nih.gov |
| Palladium(II) | Cascade Cyclocarbopalladation | 4-Methylene-3,4-dihydroisoquinolin-1(2H)-ones | beilstein-journals.org |
Palladium-Catalyzed Cycloadditions
Palladium-catalyzed reactions are powerful tools for the construction of cyclic compounds. In the context of azetidinone synthesis, palladium catalysts facilitate cycloaddition reactions that form the four-membered β-lactam ring. These reactions often involve the formation of a zwitterionic intermediate, which then undergoes cyclization.
One common approach is the [2+2] cycloaddition of an isocyanate and an alkene. However, for the synthesis of this compound, a more relevant strategy involves the reaction of an imine with a ketene or a ketene equivalent, often generated in situ. Palladium catalysts, in various forms such as [Pd₂(dba)₃]·CHCl₃, are instrumental in these transformations. They can activate the substrates and control the stereochemistry of the resulting product. nih.gov The choice of ligands associated with the palladium center is crucial for achieving high enantioselectivity in asymmetric syntheses. nih.gov
Recent advancements have focused on decarboxylative cycloadditions, where vinylethylene carbonates or similar precursors react with imines. nih.govresearchgate.net This method provides a route to highly functionalized β-lactams. While not explicitly detailed for this compound in the provided search results, the general principles of palladium-catalyzed cycloadditions are broadly applicable. These reactions can be scaled up, demonstrating their utility in producing significant quantities of the target compound. nih.gov
Table 1: Examples of Palladium-Catalyzed Cycloadditions for Azetidinone Synthesis
| Catalyst System | Reactants | Product Type | Yield | Enantioselectivity (ee) | Reference |
| [Pd₂(dba)₃]·CHCl₃ / Phosphoramidite Ligand | Vinylethylene Carbonates, Formaldehyde | 1,3-Dioxolanes | High | Good to Excellent | nih.gov |
| Pd₂(dba)₃ / Chiral Bisphosphine Ligands | Methylene-TMM donors, Azadienes | Benzofuro[3,2-b]azepine-derived exocyclic chiral allenes | Good to Excellent | Up to 99% | nih.gov |
| Pd₂(dba)₃·CHCl₃ / Phosphoramidite L4 | Vinylethylene Carbonates, 3-Nitrochromone | Furanochromanones | Good | High | researchgate.net |
Nickel-Catalyzed Asymmetric Syntheses
Nickel catalysis has emerged as a powerful alternative and complementary approach to palladium for the synthesis of chiral molecules. Nickel catalysts are particularly effective in asymmetric hydroamination and other addition reactions. For the synthesis of a chiral compound like this compound, nickel-catalyzed methods can offer high levels of enantioselectivity.
A key strategy involves the enantioselective addition of a nucleophile to an imine. While specific examples for this compound are not prevalent in the initial search, the principles of nickel-catalyzed asymmetric synthesis of related amides and amines are well-established. For instance, nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes using a chiral diphosphine ligand (SKP) has been shown to produce chiral allylamines in high yields and excellent enantioselectivities. dicp.ac.cn This methodology could potentially be adapted for the synthesis of β-lactams by using appropriate substrates. The development of novel chiral ligands is central to the success of these asymmetric transformations.
Rhodium-Catalyzed Cyclizations
Rhodium catalysts are well-known for their ability to promote a wide range of cyclization reactions, including the formation of heterocyclic compounds. In the synthesis of indole-3-carboxamides, a rhodium catalyst enables a tandem cyclization-addition sequence of 2-ethynylanilines and isocyanates under mild conditions. organic-chemistry.orgnih.gov This process affords 2,3-disubstituted indoles in good to excellent yields. nih.gov
Adapting this methodology to the synthesis of this compound would likely involve the intramolecular cyclization of a suitably substituted acyclic precursor. Rhodium catalysts, such as [RhCl(COD)]₂, have been shown to be effective in these types of transformations. organic-chemistry.org The reaction conditions, including the choice of solvent and the presence of a base, are critical for optimizing the yield and selectivity of the desired product. Rhodium-catalyzed reactions often exhibit broad substrate scope and good functional group tolerance, making them a versatile tool in organic synthesis. organic-chemistry.orgnih.gov
Optimization and Enhancement of Synthetic Efficiency
The efficiency of any synthetic route is paramount, and several factors can be manipulated to improve yields, reduce reaction times, and enhance the purity of the final product.
Influence of Solvent Systems and Reaction Temperature
The choice of solvent and the reaction temperature are critical parameters that can significantly impact the outcome of a chemical reaction. In the synthesis of heterocyclic compounds, different solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the rate of the reaction. For instance, in the rhodium-catalyzed synthesis of indole-3-carboxamides, 2-butanol (B46777) was identified as the preferred solvent. organic-chemistry.org
Reaction temperature also plays a crucial role. While some reactions proceed efficiently at room temperature, others require heating to overcome activation energy barriers. organic-chemistry.org However, elevated temperatures can sometimes lead to the formation of side products. A balance must be struck to achieve a good reaction rate while maintaining high selectivity.
Role of Stoichiometric and Catalytic Bases in Product Distribution and Yield
In the context of azetidinone synthesis, a base can influence the formation of the desired β-lactam over other potential products by controlling the concentration of reactive intermediates. Both stoichiometric and catalytic amounts of a base can be used, depending on the specific reaction mechanism. For example, in a microwave-assisted synthesis of a related thiohydantoin, an aqueous solution of potassium hydroxide (B78521) (KOH) was used in conjunction with a DMSO solvent system. psu.edu
Advanced Activation Techniques (e.g., Microwave-Assisted Synthesis)
Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemrxiv.orgscholarsresearchlibrary.com The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, which can enhance reaction rates and, in some cases, improve product selectivity. chemrxiv.org
This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinazolinones and indole (B1671886) derivatives. scholarsresearchlibrary.commdpi.com For example, the microwave-assisted synthesis of 3,4-dihydropyrimidin-2(1H)-ones showed significantly higher yields (89-98%) compared to conventional heating (15-25%). chemrxiv.org In the synthesis of a thiohydantoin derivative, microwave pulses were applied intermittently to control the reaction. psu.edu This approach offers a more energy-efficient and time-saving alternative for the synthesis of complex organic molecules like this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones | Conventional | - | 15-25% | chemrxiv.org |
| Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones | Microwave | 10 min | 89-98% | chemrxiv.org |
| Synthesis of 2-methyl-1H-indole-3-carboxylate | Conventional | 16 h | 73% | mdpi.com |
| Synthesis of 2-methyl-1H-indole-3-carboxylate | Microwave | 1 h | 90% | mdpi.com |
Advanced Mechanistic and Theoretical Investigations of Azetidin 2 One Formation and Reactivity
Elucidation of Reaction Intermediates (e.g., Zwitterionic, Metalloketene, Fischer-Carbene)
The formation of the azetidin-2-one (B1220530) ring is not a simple concerted process but proceeds through various reactive intermediates, the nature of which depends on the specific synthetic route employed.
Zwitterionic Intermediates in Staudinger Synthesis
The most common route to 3-Ethyl-1,4-diphenylazetidin-2-one is the Staudinger ketene-imine cycloaddition. wikipedia.org This reaction is widely accepted to proceed via a stepwise mechanism involving a zwitterionic intermediate. mdpi.comresearchgate.net The process begins with the nucleophilic attack of the imine nitrogen atom onto the electrophilic carbonyl carbon of the ketene (B1206846). wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, this would involve the reaction between ethylketene and N-phenyl-benzylideneimine.
This initial attack forms a zwitterionic intermediate that is central to determining the final stereochemistry of the β-lactam product. organic-chemistry.org The subsequent step is a conrotatory electrocyclic ring closure of this intermediate to form the four-membered azetidin-2-one ring. wikipedia.orgmdpi.com The stereoselectivity (i.e., the formation of cis or trans isomers) is dictated by the competition between this ring-closure step and the potential for isomerization within the zwitterionic intermediate. organic-chemistry.org Factors such as electron-donating or electron-withdrawing groups on both the ketene and the imine can influence the rate of ring closure and, consequently, the product distribution. organic-chemistry.org
Metalloketene Intermediates
Alternative pathways to β-lactams can involve organometallic intermediates. Metallo-β-lactamases, which are zinc-dependent enzymes, catalyze the hydrolysis of β-lactam antibiotics. nih.govnih.gov While this is a ring-opening process, the mechanism highlights the role of metal ions in activating the β-lactam carbonyl. In a synthetic context, metal-bound ketenes, or metalloketenes, can be conceptualized as reactants. These species can be generated from metal carbene complexes and carbon monoxide. The involvement of a metal center can alter the reactivity and selectivity of the cycloaddition, potentially offering pathways not accessible through the standard Staudinger synthesis.
Fischer-Carbene Complexes
Fischer carbene complexes, which feature a carbene carbon bonded to a low-valent transition metal and a heteroatom, are versatile reagents in organic synthesis. baranlab.org These electrophilic carbene complexes can react with imines to form azetidin-2-ones. The mechanism involves the reaction of an imine with the carbene complex, followed by carbonylation (insertion of CO) and subsequent reductive elimination to yield the β-lactam ring. This method provides a distinct mechanistic pathway from the Staudinger synthesis and can be used to construct highly substituted azetidin-2-one systems.
| Intermediate Type | Precursors | Key Mechanistic Step | Relevance to this compound |
| Zwitterionic | Imine + Ketene | Nucleophilic attack of imine nitrogen on ketene carbonyl, followed by electrocyclic ring closure. wikipedia.orgorganic-chemistry.org | Primary pathway for synthesis via Staudinger cycloaddition. |
| Metalloketene | Metal Carbene + CO | Cycloaddition of the metal-bound ketene with an imine. | Alternative synthetic route, potentially offering different selectivity. |
| Fischer-Carbene | Fischer Carbene + Imine + CO | Reaction of imine with carbene, followed by carbonylation and cyclization. baranlab.org | A specialized method for constructing complex β-lactam structures. |
Computational Chemistry Applications in Azetidin-2-one Chemistry (e.g., DFT Studies of Transition States)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate mechanisms of azetidin-2-one synthesis. ubc.ca These theoretical studies provide detailed insights into the potential energy surfaces of the reactions, allowing for the characterization of transition states and intermediates that are often too transient to be observed experimentally.
DFT calculations have been extensively applied to the Staudinger reaction. ubc.caacs.org Studies have focused on elucidating the geometries and energies of the zwitterionic intermediates and the subsequent ring-closing transition states. These calculations help to rationalize the observed stereoselectivity of the reaction. For instance, DFT studies have shown that for many Staudinger reactions, the initial nucleophilic attack proceeds via a cis-transition state, which can be lower in energy than the corresponding trans-transition state. ubc.caacs.org
Furthermore, computational models can predict the influence of substituents on the reaction barrier and the relative stability of intermediates. ubc.ca For the synthesis of this compound, DFT could be used to model the approach of ethylketene to N-phenyl-benzylideneimine, calculate the activation energies for the formation of both cis and trans zwitterionic intermediates, and determine the energy barriers for their subsequent cyclization. Such studies can explain why one diastereomer might be favored over the other under specific reaction conditions.
| Computational Method | Application in Azetidin-2-one Synthesis | Information Gained |
| Density Functional Theory (DFT) | Modeling the Staudinger reaction pathway. ubc.canih.gov | Geometries and energies of reactants, transition states, intermediates, and products. |
| Transition State Search | Locating the energy maxima along the reaction coordinate. | Activation energy barriers (Ea), which relate directly to reaction kinetics. |
| Natural Bond Orbital (NBO) Analysis | Analyzing orbital interactions and charge distribution. ubc.ca | Understanding the electronic factors that stabilize intermediates and transition states. |
Kinetic and Thermodynamic Aspects of Azetidin-2-one Syntheses
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. numberanalytics.comwikipedia.org This principle is particularly relevant in the synthesis of substituted azetidin-2-ones like this compound, where diastereomeric products can be formed.
Kinetic Control occurs when the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed fastest (i.e., via the lowest activation energy barrier) will predominate. wikipedia.orglibretexts.org Kinetically controlled reactions are typically run at lower temperatures and for shorter durations to prevent the system from reaching equilibrium. illinois.edu
Thermodynamic Control is established when the reaction is reversible, allowing an equilibrium to be reached. The product distribution then reflects the relative thermodynamic stabilities of the products. wikipedia.orglibretexts.org The most stable product will be the major component of the mixture. Thermodynamically controlled reactions are generally favored by higher temperatures and longer reaction times. illinois.edu
In the Staudinger synthesis, the formation of the cis and trans diastereomers of this compound can be influenced by these factors. Often, the cis isomer is the kinetic product, formed more rapidly due to a more favorable transition state geometry. However, the trans isomer is frequently the more thermodynamically stable product because it minimizes steric repulsion between the substituents on the β-lactam ring. organic-chemistry.org By carefully selecting the reaction conditions (temperature, solvent, reaction time), a chemist can favor the formation of either the kinetic or the thermodynamic product. For example, performing the cycloaddition at a low temperature (e.g., -78 °C) would likely favor the kinetic cis-product, whereas running the reaction at a higher temperature might allow for equilibration to the more stable trans-product. libretexts.orgillinois.edu
| Control Type | Typical Reaction Conditions | Favored Product | Rationale |
| Kinetic | Low temperature, short reaction time. illinois.edu | The product formed fastest (lower Ea). libretexts.org | The reaction is irreversible under these conditions; product ratio reflects relative rates. |
| Thermodynamic | High temperature, long reaction time. illinois.edu | The most stable product (lower Gibbs Free Energy). wikipedia.org | The reaction is reversible, allowing equilibrium to be established. |
Chemical Reactivity and Transformations of 3 Ethyl 1,4 Diphenylazetidin 2 One and Its Analogs
Ring-Opening Transformations
The strain within the four-membered ring of azetidin-2-ones makes them susceptible to nucleophilic attack, leading to ring cleavage. This reactivity is fundamental to their utility as synthetic intermediates. researchgate.net
Access to β-Amino Acids and β-Amino Alcohols
One of the most significant applications of 2-azetidinones is their role as precursors to β-amino acids and their derivatives. researchgate.netmdpi.com The cleavage of the N1-C2 bond in the β-lactam ring is a key step in this process. researchgate.net This can be achieved under various conditions, including acidic or basic hydrolysis. For instance, acid-catalyzed hydrolysis of the amide bond in a 2-azetidinone will open the ring to yield the corresponding β-amino acid.
Similarly, reduction of the carbonyl group at C2 to a hydroxyl group, followed by ring opening, provides access to β-amino alcohols. These compounds are important chiral building blocks in the synthesis of various biologically active molecules. mdpi.com
Table 1: Ring-Opening Reactions of 2-Azetidinones for β-Amino Acid and β-Amino Alcohol Synthesis
| Starting Material | Reagents and Conditions | Product Type | Reference |
| General 2-Azetidinone | Acid or Base Hydrolysis | β-Amino Acid | researchgate.net |
| General 2-Azetidinone | 1. Reduction (e.g., LiAlH4) 2. Hydrolysis | β-Amino Alcohol | mdpi.com |
Rearrangement Pathways to Other Heterocyclic Systems (e.g., Oxazinones, Pyrrolinones)
Beyond simple ring-opening, the 2-azetidinone nucleus can undergo rearrangement to form other heterocyclic systems. For example, certain substituted azetidin-2-ones can be converted into oxazinones or pyrrolinones. These transformations often involve cleavage of one of the ring bonds followed by an intramolecular cyclization event. The specific outcome of the rearrangement is highly dependent on the substituents present on the azetidinone ring and the reaction conditions employed.
Regioselective and Stereoselective Functionalization of the Azetidin-2-one (B1220530) Nucleus
The azetidin-2-one ring possesses multiple sites that can be selectively functionalized, allowing for the synthesis of a diverse array of derivatives.
C-3 Substituent Modification
The C-3 position of the azetidin-2-one ring is a common site for introducing structural diversity. jetir.org For a compound like 3-Ethyl-1,4-diphenylazetidin-2-one, further modification of the ethyl group could be envisioned. More generally, for azetidinones with a functionalizable handle at C-3, a wide range of transformations are possible. For example, the introduction of various alkyl or aryl groups at the C-3 position has been extensively studied. mdpi.com The stereochemistry at this position is often crucial for the biological activity of the resulting compounds.
N-Substituent Derivatization
The nitrogen atom of the azetidin-2-one ring can also be derivatized. jetir.org In this compound, the N-substituent is a phenyl group. In other analogs, this substituent can be varied. For instance, N-dealkylation or N-dearylation, followed by the introduction of a new substituent, can lead to novel derivatives with potentially different properties. The nature of the N-substituent can influence the reactivity of the β-lactam ring.
Electrophilic and Nucleophilic Reactivity at Specific Positions
The reactivity of the azetidin-2-one nucleus is characterized by both electrophilic and nucleophilic sites.
Electrophilic Reactivity: The carbonyl carbon (C-2) is a primary electrophilic site, susceptible to attack by nucleophiles, which often leads to ring-opening.
Nucleophilic Reactivity: The nitrogen atom (N-1) possesses a lone pair of electrons and can act as a nucleophile, although its nucleophilicity is reduced by the adjacent carbonyl group. Nevertheless, N-alkylation and N-acylation are possible reactions. youtube.com The enolate formed by deprotonation at the C-3 position can also act as a nucleophile, allowing for the introduction of electrophiles at this position.
The interplay of these reactive sites allows for a rich and varied chemistry of the azetidin-2-one ring system, enabling the synthesis of a vast number of derivatives with diverse applications.
Derivatization to Spirocyclic and Fused Azetidin-2-one Systems
The transformation of the monocyclic β-lactam core into more complex spirocyclic and fused-ring systems represents a significant strategy for the diversification of this important scaffold. While direct derivatization of this compound into such systems is not extensively documented in the reviewed scientific literature, the reactivity of analogous 3-substituted azetidin-2-ones provides insight into potential synthetic pathways. These transformations typically involve the strategic introduction of functional groups at the C3 position that can undergo subsequent intramolecular or intermolecular reactions to construct the additional rings.
The synthesis of spiro-azetidin-2-ones often involves cycloaddition reactions where the C3 position of the β-lactam is part of the reacting system. For instance, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have been synthesized, showcasing the formation of a spirocyclic system at the C3 position of an azetidinone ring. nih.gov Although not starting from a pre-formed monocyclic β-lactam, these syntheses highlight the capability of the azetidinone scaffold to be incorporated into spirocyclic structures.
One documented approach to spirocyclic β-lactams involves the cyclocondensation of azetidin-2,3-diones with difunctionalized substrates. researchgate.net This method would necessitate the oxidation of the C3 position of a 3-substituted azetidin-2-one to a ketone, which can then react with a dinucleophile to form the spiro ring. For example, monocyclic azetidin-2,3-diones react with mercaptoacids in the presence of p-toluenesulfonic acid (p-TSA) to yield spiro-fused azetidin-2-ones. researchgate.net
The formation of fused azetidin-2-one systems can be achieved through intramolecular cyclization reactions of appropriately functionalized C3 substituents. A notable example is the Diels-Alder reaction of 3-butadienylazetidin-2-ones. In this approach, a diene moiety is attached to the C3 position of the azetidin-2-one ring. This diene can then react with various dienophiles to construct a new six-membered ring fused to the β-lactam core. acs.org
Below is a table summarizing the derivatization of azetidin-2-one analogs to spirocyclic and fused systems, based on available literature.
Table 1: Synthesis of Spirocyclic and Fused Azetidin-2-one Analogs
| Starting Material (Analog) | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Azetidin-2,3-diones | Mercaptoacetic acid, p-TSA | Spiro-fused azetidin-2-one | researchgate.net |
| 3-Butadienylazetidin-2-ones | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Fused bicyclic azetidin-2-one (Diels-Alder adduct) | acs.org |
| 3-Butadienylazetidin-2-ones | Maleic anhydride (B1165640) (MA) | Fused bicyclic azetidin-2-one (Diels-Alder adduct) | acs.org |
| 3-Butadienylazetidin-2-ones | N-Phenylmaleimide (NPM) | Fused bicyclic azetidin-2-one (Diels-Alder adduct) | acs.org |
Spectroscopic and Diffraction Methodologies for Structural Elucidation of Azetidin 2 Ones
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 3-Ethyl-1,4-diphenylazetidin-2-one, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the atomic framework and the spatial arrangement of substituents on the β-lactam ring. nih.govglobalresearchonline.net
¹H NMR spectroscopy is particularly powerful for establishing the relative stereochemistry of substituents on the azetidin-2-one (B1220530) ring. The analysis of proton chemical shifts and, more importantly, the spin-spin coupling constants (J-values) between adjacent protons allows for the unambiguous differentiation of diastereomers.
For this compound, the key diagnostic signals are those of the protons at positions C3 and C4 of the lactam ring. The magnitude of the vicinal coupling constant (³J) between these two protons (H3 and H4) is dependent on the dihedral angle between them, which is distinctly different for the cis and trans isomers.
Cis Isomer : In the cis configuration, the H3 and H4 protons are on the same face of the ring, resulting in a larger coupling constant, typically in the range of 5-6 Hz.
Trans Isomer : In the trans configuration, the H3 and H4 protons are on opposite faces of the ring, leading to a smaller coupling constant, generally between 2-3 Hz. blogspot.com
The remainder of the spectrum would feature complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the two phenyl groups. The ethyl group at C3 would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their coupling constant reflecting the typical three-bond coupling in an ethyl fragment (~7 Hz). Electronegative substituents on the azetidin-2-one ring can deshield adjacent protons, causing their signals to appear at a lower field. globalresearchonline.net
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂CH₃ | ~1.0 - 1.2 | Triplet (t) | ~7.2 |
| -CH₂ CH₃ | ~1.8 - 2.1 | Multiplet (m) | ~7.2 |
| C3-H | ~3.5 - 3.8 | Doublet of Triplets (dt) or Multiplet | JH3-H4 = 2-6; JH3-CH2 = ~7.0 |
| C4-H | ~4.8 - 5.2 | Doublet (d) | JH4-H3 = 2-6 |
| Aromatic-H | ~7.0 - 7.5 | Multiplet (m) | - |
¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single resonance, confirming the number of distinct carbon environments.
The chemical shift of each carbon is indicative of its electronic environment. Key diagnostic signals include:
Carbonyl Carbon (C=O) : The carbonyl carbon of the β-lactam ring is highly deshielded and appears at the downfield end of the spectrum, typically in the range of 165-175 ppm. libretexts.orglibretexts.org
Aromatic Carbons : The carbons of the two phenyl rings resonate in the characteristic aromatic region of 115-140 ppm. bhu.ac.in The number of signals depends on the symmetry and rotation of the rings.
Azetidinone Ring Carbons (C3 and C4) : These sp³-hybridized carbons attached to nitrogen and the carbonyl group appear in the mid-field region, generally between 40-70 ppm.
Ethyl Group Carbons : The aliphatic carbons of the ethyl group are the most shielded and appear at the upfield end of the spectrum (~10-30 ppm).
The presence of electronegative atoms like oxygen and nitrogen causes a downfield shift for adjacent carbon atoms. libretexts.org
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂C H₃ | ~10 - 15 |
| -C H₂CH₃ | ~20 - 28 |
| C 3 | ~55 - 65 |
| C 4 | ~60 - 70 |
| Aromatic C -H | ~115 - 130 |
| Aromatic Quaternary C | ~135 - 145 |
| C =O | ~165 - 175 |
Utility of Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the most significant and diagnostic absorption is the carbonyl (C=O) stretching vibration of the β-lactam ring.
Due to the significant ring strain in the four-membered azetidinone ring, the C=O bond has more double-bond character than in an acyclic amide. This results in the absorption of infrared radiation at a characteristically high frequency, typically between 1730 cm⁻¹ and 1760 cm⁻¹. sciencescholar.us This high-frequency band is a hallmark of the β-lactam structure. Other expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C=C stretching bands for the phenyl rings.
Predicted Characteristic IR Absorptions for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| β-lactam C=O | Stretch | 1730 - 1760 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural components of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (Molecular Formula: C₁₇H₁₇NO), the molecular weight is 251.32 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 251. The fragmentation of β-lactams is well-characterized and typically involves the cleavage of the strained four-membered ring. nih.govresearchgate.net A common fragmentation pathway involves the breaking of the C2-C3 and C4-N1 bonds or the C3-C4 and C1-N2 bonds, leading to the formation of characteristic fragment ions. researchgate.net The stability of the resulting fragments, such as those containing aromatic rings, often dictates the most prominent peaks in the spectrum. libretexts.orglibretexts.orgchemguide.co.uk
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Notes |
| 251 | [C₁₇H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 222 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 180 | [C₆H₅-CH=N-C₆H₅]⁺ | Fragment from ring cleavage (Staudinger imine fragment) |
| 118 | [C₆H₅-N=C=O]⁺ | Phenyl isocyanate fragment |
| 105 | [C₆H₅-CH=CH₂]⁺ | Styrene fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 71 | [CH(C₂H₅)C=O]⁺ | Fragment from ring cleavage |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.commdpi.com A single-crystal X-ray diffraction analysis of this compound would provide an unambiguous confirmation of its molecular structure, including:
Connectivity : It would confirm the bonding arrangement of all atoms in the molecule.
Stereochemistry : It would definitively establish the relative configuration at the C3 and C4 chiral centers, confirming whether the compound is the cis or trans diastereomer.
Conformation : The analysis would reveal the precise bond lengths, bond angles, and torsion angles. This includes determining the degree of planarity of the β-lactam ring and the spatial orientation of the ethyl and phenyl substituents. researchgate.net
Intermolecular Interactions : The crystal packing would show how individual molecules interact with each other in the solid state through forces like van der Waals interactions or hydrogen bonds if applicable.
This technique provides the most detailed and accurate structural information, serving as the ultimate point of reference for validating data obtained from spectroscopic methods. researchgate.net
Crystallographic Data to be Determined for this compound
| Parameter | Information Provided |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com |
| Space Group | The specific symmetry elements of the unit cell. mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. researchgate.net |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N, C-C). |
| Bond Angles (°) | Angles between adjacent bonds, confirming geometry (e.g., ring strain). |
| Torsion Angles (°) | Dihedral angles defining the conformation and stereochemistry. |
Emerging Trends and Future Research Directions in Azetidin 2 One Chemistry
Development of Green Chemistry Approaches for Azetidin-2-one (B1220530) Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of azetidin-2-ones to minimize environmental impact and enhance safety. Traditional methods for synthesizing the β-lactam ring often involve hazardous reagents and solvents, and lengthy reaction times. tandfonline.com Modern approaches seek to address these limitations through innovative techniques.
Eco-friendly methods such as sonication and stirring with molecular sieves are being explored to synthesize 2-azetidinone analogs. tandfonline.com These methods can lead to significantly shorter reaction times and higher yields compared to conventional techniques. tandfonline.com For instance, the use of sonication has been shown to reduce reaction times from hours to minutes for the synthesis of certain 2-azetidinone derivatives. tandfonline.com Another green approach involves photochemical methods, which utilize light to drive the synthesis of β-lactam rings, offering a potentially more efficient and scalable route. du.edu The goal of these green chemistry approaches is to design chemical processes that are not only efficient but also inherently safer and more environmentally benign. tandfonline.com
Table 1: Comparison of Synthetic Methods for Azetidin-2-ones
| Method | Reaction Time | Yield | Environmental Considerations |
| Conventional (e.g., Dean-Stark) | 12-16 hours | Variable | Use of hazardous solvents, long reflux times. tandfonline.com |
| Stirring with Molecular Sieves | 110-130 minutes | 81-93% | Reduced reaction time, potential for less hazardous solvents. tandfonline.com |
| Sonication | 20-30 minutes | 81-93% | Significant reduction in reaction time and energy consumption. tandfonline.com |
| Photochemical Synthesis | Variable | Up to 71% (model reaction) | Avoids hazardous reagents, potential for flow chemistry integration. du.edu |
Flow Chemistry and Continuous Processing for Azetidin-2-one Production
Flow chemistry, or continuous processing, is a paradigm shift in the manufacturing of chemical compounds, moving from traditional batch reactors to continuous flow systems. This technology offers numerous advantages for the production of azetidin-2-ones, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for seamless integration of reaction and purification steps. nih.govnih.gov
The synthesis of nitrogen-containing heterocycles, including azetidines, has been successfully demonstrated using continuous flow conditions. acs.org This approach allows for the safe handling of reactive intermediates and can lead to higher yields and purities of the final products. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor enables the optimization of reaction conditions that are often difficult to achieve in batch processing. nih.gov For the synthesis of complex molecules, multi-step flow processes can be designed, where the output of one reactor directly feeds into the next, streamlining the entire synthetic sequence. nih.gov The application of flow chemistry to the production of 3-Ethyl-1,4-diphenylazetidin-2-one and its derivatives holds the promise of more efficient, safer, and scalable manufacturing.
Chemo- and Regioselective Transformations of Azetidin-2-ones
The azetidin-2-one core is a versatile building block for the synthesis of a wide range of more complex molecules. The ability to perform chemo- and regioselective transformations on the β-lactam ring is crucial for its use in synthetic chemistry. Researchers are continuously developing new methods to selectively functionalize different positions of the azetidin-2-one scaffold.
For example, the reaction of azetidin-2-ones with secondary amines can lead to the formation of 3-arylaminopropionamide derivatives in high yield. rsc.org Furthermore, the presence of a substituent at the 2-position can influence the reaction pathway, leading to the formation of aziridinecarboxamides. rsc.org Base-induced rearrangements of azetidin-2-ones have also been reported, resulting in the formation of novel heterocyclic systems such as tandfonline.comacs.org-diazepinediones under mild conditions. tandfonline.com
The lithium enolate of N-substituted azetidin-2-ones can serve as a reactive synthon for β-alanine, undergoing aldol-type condensation reactions with aldehydes and ketones. acs.org These reactions can proceed with high diastereoselectivity, providing access to complex β-amino acid derivatives. acs.org The ability to control the stereochemistry at multiple centers is a key challenge and a major focus of ongoing research. The development of new catalytic systems and reaction conditions that allow for precise control over the chemo- and regioselectivity of these transformations is essential for unlocking the full synthetic potential of the azetidin-2-one ring system.
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization for Azetidin-2-one Systems
Table 2: Applications of AI in Azetidin-2-one Chemistry
| Application | Description | Potential Impact |
| Reaction Prediction | Predicting the products and yields of chemical reactions. nih.gov | Reduced number of trial-and-error experiments. |
| Retrosynthetic Analysis | Proposing synthetic routes to a target molecule. mdpi.com | Faster development of new synthetic pathways. |
| Condition Optimization | Identifying the optimal reaction parameters (temperature, solvent, etc.). researchgate.net | Increased reaction efficiency and sustainability. |
| Automated Synthesis | Integration with robotic platforms for autonomous experimentation. nih.gov | High-throughput screening and rapid discovery of new compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
